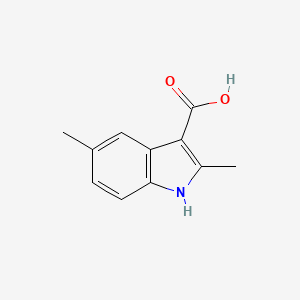

2,5-Dimethyl-1H-indole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)10(11(13)14)7(2)12-9/h3-5,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQTVZCNSIKQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651230 | |

| Record name | 2,5-Dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889943-11-7 | |

| Record name | 2,5-Dimethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

| Property | Value |

| CAS Number | 889943-11-7 guidechem.com |

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol fishersci.se |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like ethanol (B145695) and dichloromethane. chemheterocycles.com |

| Acidity (pKa) | The carboxylic acid group makes the compound acidic. The exact pKa would be influenced by the electron-donating methyl groups. |

Chemical Reactivity and Transformation Studies of 2,5 Dimethyl 1h Indole 3 Carboxylic Acid

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is inherently rich in π-electrons, making it highly susceptible to electrophilic aromatic substitution. The preferred site for such attacks is typically the C3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate (the sigma complex) can be stabilized through resonance without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.comic.ac.uk However, in 2,5-Dimethyl-1H-indole-3-carboxylic acid, this primary site of reactivity is occupied by the carboxylic acid group.

With the C3 position blocked, electrophilic attack is redirected to other positions on the indole nucleus. The next most favored position for electrophilic substitution on an indole ring is generally the C2 position. quimicaorganica.orgresearchgate.net Attack at C2, however, leads to a less stable cationic intermediate compared to C3 attack because it disrupts the aromatic sextet of the benzene portion of the molecule. stackexchange.com

In 3-substituted indoles, electrophiles may initially add to the C3 position, followed by a rearrangement that shifts the electrophile or the original substituent to the C2 position. quimicaorganica.org Alternatively, direct substitution can occur on the benzene ring, primarily at the C4, C6, and C7 positions. The ultimate regioselectivity is determined by the electronic effects of the substituents already present on the ring.

The reactivity and orientation of electrophilic substitution on this compound are dictated by the combined electronic effects of its three substituents.

Methyl Groups (at C2 and C5): Methyl groups are electron-donating groups (EDGs) that activate the ring towards electrophilic attack. libretexts.org They exert a positive inductive effect (+I) and a hyperconjugative effect, increasing the electron density of the indole system. The C2-methyl group strongly activates the pyrrole part of the ring, while the C5-methyl group activates the benzene ring, directing incoming electrophiles to the ortho and para positions relative to itself (C4 and C6).

Carboxylic Acid Group (at C3): The carboxylic acid group is an electron-withdrawing group (EWG) and is deactivating. libretexts.org It pulls electron density away from the ring through a negative inductive (-I) and negative mesomeric (-M) effect, making electrophilic attack more difficult. As a C3 substituent, its deactivating effect is felt throughout the indole nucleus but most strongly within the pyrrole ring.

The interplay of these groups leads to a complex reactivity profile. The activating methyl groups enhance the nucleophilicity of the ring, while the deactivating carboxylic acid group diminishes it. For an incoming electrophile, the potential sites of attack are C4, C6, and C7 on the benzene ring. The C5-methyl group directs towards C4 and C6. The C2-methyl group, coupled with the inherent reactivity of the indole nitrogen, may also influence the benzene ring positions. Therefore, substitution is most likely to occur at the C4 or C6 positions, which are activated by the C5-methyl group.

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|---|

| -CH₃ | C2 | Electron-Donating (+I, Hyperconjugation) | Activating | Ortho, Para (relative to itself) |

| -CH₃ | C5 | Electron-Donating (+I, Hyperconjugation) | Activating | Ortho (C4, C6), Para (not applicable) |

| -COOH | C3 | Electron-Withdrawing (-I, -M) | Deactivating | Meta (relative to itself, less influential than activators) |

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C3 position undergoes reactions typical of this functional group, including decarboxylation, condensation, and coupling.

Indole-3-carboxylic acids are known to undergo decarboxylation (loss of CO₂) upon heating, often in the presence of an acid catalyst. rsc.orgresearchgate.net The mechanism is thought to proceed via an acid-catalyzed electrophilic substitution (A-SE2) pathway. rsc.org The process involves the protonation of the indole ring at the C3 position, which facilitates the cleavage of the C-C bond and the elimination of carbon dioxide.

The reaction can proceed through two main pathways depending on the acidity of the medium: one involving the neutral carboxylic acid and another involving the carboxylate anion. rsc.org For this compound, heating in a suitable solvent, potentially with an acid catalyst, would lead to the formation of 2,5-dimethyl-1H-indole. Various conditions have been developed for the decarboxylation of heterocyclic carboxylic acids, including heating in solvents like N,N-dimethylformamide (DMF) or using base-catalyzed systems. researchgate.netgoogle.com

| Condition | Reagents/Solvent | Typical Temperature | Reference |

|---|---|---|---|

| Thermal | High-boiling solvent (e.g., quinoline, DMF) | >150 °C | google.com |

| Acid-Catalyzed | Aqueous mineral acid (e.g., H₂SO₄) | 25 - 100 °C | rsc.org |

| Base-Promoted | K₂CO₃ in Acetonitrile | Reflux | researchgate.net |

The carboxylic acid group of this compound can participate in condensation reactions to form esters and amides.

Esterification: Reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester. This is a standard transformation for indole-3-carboxylic acids. acs.org

Amide Coupling: Formation of an amide bond requires activating the carboxylic acid, typically by converting it to a more reactive derivative like an acyl chloride or by using coupling agents. Common coupling reagents include 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). nih.gov These methods allow for the reaction with primary or secondary amines to form the corresponding N-substituted amides. Recent developments have also shown efficient one-pot amide formation using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a DMAPO catalyst. asiaresearchnews.com

Nucleophilic Attack and Reduction Pathways of the Indole Ring and its Substituents

Due to the electron-rich nature of the indole nucleus, it is generally resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. While the carboxylic acid at C3 is electron-withdrawing, it is generally not sufficient to enable nucleophilic attack on the ring itself. However, the carboxylic acid group can undergo nucleophilic acyl substitution as described in the coupling reactions above.

Reduction of this compound can occur at two primary sites: the indole ring and the carboxylic acid group.

Reduction of the Indole Ring (Hydrogenation): The pyrrole ring of the indole nucleus can be selectively reduced to yield an indoline (B122111) (2,3-dihydroindole). Catalytic hydrogenation is a common method, though it can be challenging due to potential catalyst poisoning by the nitrogen atom and over-reduction. nih.gov Catalysts like platinum on carbon (Pt/C) in the presence of an acid such as p-toluenesulfonic acid in water have been shown to be effective for the hydrogenation of substituted indoles. nih.gov Other systems using rhodium or ruthenium catalysts are also employed, particularly for asymmetric hydrogenations. researchgate.net Under more forcing conditions, both the pyrrole and benzene rings can be reduced to yield octahydroindole derivatives. acs.org

Reduction of the Carboxylic Acid Group: The carboxylic acid can be reduced to a primary alcohol (3-hydroxymethyl group). This transformation requires a strong reducing agent, as catalytic hydrogenation is generally ineffective for reducing carboxylic acids directly. quora.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, converting carboxylic acids and their esters to primary alcohols. byjus.commasterorganicchemistry.com It is important to note that LiAlH₄ has been reported to reduce indole-3-carboxylic acids and their esters all the way to the corresponding 3-methylindole (B30407) (skatole). researchgate.net This suggests that the initially formed 3-hydroxymethylindole may be unstable under the reaction conditions and undergo further hydrogenolysis.

Transition Metal-Catalyzed Transformations (e.g., C-C and C-N Bond Formations)

The carboxylic acid moiety at the C3 position of the indole ring serves as a versatile functional handle for transition metal-catalyzed decarboxylative coupling reactions. These reactions are a modern strategy for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, providing an alternative to traditional cross-coupling methods that require pre-formed organometallic reagents. rsc.org

C-C Bond Formation:

A significant transformation for indole-3-carboxylic acids is decarboxylative C-C bond formation. Gold(III)-catalyzed coupling reactions between various indole-3-carboxylic acids and benzylic alcohols have been shown to efficiently produce 3-benzylindoles. acs.org This reaction proceeds via a decarboxylative and dehydrative cascade in water, representing an environmentally conscious protocol. acs.org The reaction mechanism is suggested to involve the formation of a positive charge on the indole ring in the transition state. acs.org

Crucially, studies on substrate scope demonstrate that substitution on the indole ring, including at the C2 position with a methyl group, is well-tolerated, leading to good yields of the corresponding C3-benzylated product. acs.org This suggests that this compound would be a viable substrate for similar gold-catalyzed decarboxylative functionalization.

| Catalyst System | Coupling Partners | Product Type | Yield (%) | Reference |

| AuCl4Na·2H2O / TPPMS | Indole-3-carboxylic acids & Benzylic alcohols | 3-Benzylindoles | 50-93 | acs.org |

| Pd/Cu bimetallic system | Benzoic acids & Unprotected amines | Anilines | Good | researchgate.net |

| Nickel / Photoredox | Alkyl carboxylic acids & Vinyl halides | Vinylation products | High | researchgate.net |

C-N Bond Formation:

Decarboxylative C-N bond formation, or amination, is another key transformation catalyzed by transition metals. While specific examples for this compound are not extensively documented, analogous reactions with other indole isomers and carboxylic acids have been developed. For instance, a novel decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides has been achieved using a copper(I) oxide (Cu₂O) catalyst. researchgate.net This method demonstrates good functional group tolerance and provides an efficient route to N-aryl indoles. researchgate.net

Furthermore, general methods for the catalytic decarboxylative C-N formation from a broad range of carboxylic acids have been developed using copper acetate (B1210297) [Cu(OAc)₂] in combination with 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction proceeds through a cascade involving carboxylic acid activation, acyl azide (B81097) formation, Curtius rearrangement, and nucleophilic addition, yielding protected amines with high efficiency. nih.gov Such methodologies highlight the potential for converting this compound into the corresponding 3-aminoindole derivative.

Oxidation Reactions Affecting the Indole Core or Substituents

The electron-rich C2=C3 double bond of the indole core is a primary site for oxidative transformations. A key reaction in this context is the Witkop oxidation, which involves the oxidative cleavage of this bond to furnish 2-ketoacetanilide derivatives. osaka-u.ac.jpresearchgate.net This transformation has been studied for various indole derivatives, including those structurally similar to this compound.

Recent research has focused on developing green and efficient catalytic systems for this oxidation. One such system employs copper nitride nanocubes (Cu₃N NC) as a catalyst with molecular oxygen (O₂) as the sole oxidant in an aqueous solvent mixture. osaka-u.ac.jp This method avoids the use of toxic oxidants or additives traditionally required for Witkop oxidations. osaka-u.ac.jp

Studies on the substrate scope of the Cu₃N NC-catalyzed Witkop oxidation have been performed on various 2,3-dimethylindole (B146702) derivatives. The presence of both electron-donating and electron-withdrawing groups on the benzene ring of the indole is well-tolerated, leading to the desired oxygenated products in moderate to good yields. osaka-u.ac.jp Given this tolerance, it is expected that this compound would undergo a similar oxidative cleavage of its indole core to yield N-(2-acetyl-4-methylphenyl)acetamide, although the carboxylic acid group itself might undergo concurrent decarboxylation or other transformations under the reaction conditions. Other methods for the oxidative cleavage of 2,3-dimethyl-1H-indole using reagents like urea (B33335) hydrogen peroxide (UHP) or hydrogen peroxide (H₂O₂) in polar solvents also yield the corresponding acetamide (B32628) product in high yields. researchgate.net

| Substrate (2,3-dimethylindole derivative) | Product (2-Acetamidoacetophenone derivative) | Yield (%) |

|---|---|---|

| 2,3-Dimethyl-1H-indole | N-(2-acetylphenyl)acetamide | 75 |

| 5-Methoxy-2,3-dimethyl-1H-indole | N-(2-acetyl-4-methoxyphenyl)acetamide | 85 |

| 5-Bromo-2,3-dimethyl-1H-indole | N-(2-acetyl-4-bromophenyl)acetamide | 71 |

| 5-Chloro-2,3-dimethyl-1H-indole | N-(2-acetyl-4-chlorophenyl)acetamide | 73 |

| 5-Fluoro-2,3-dimethyl-1H-indole | N-(2-acetyl-4-fluorophenyl)acetamide | 68 |

| 2,3,5-Trimethyl-1H-indole | N-(2-acetyl-4-methylphenyl)acetamide | 81 |

Advanced Characterization and Structural Elucidation of 2,5 Dimethyl 1h Indole 3 Carboxylic Acid

Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the molecular structure of 2,5-Dimethyl-1H-indole-3-carboxylic acid, identifying its functional groups, and understanding its electronic behavior.

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of this compound. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be reliably predicted based on the well-established principles of NMR and data from analogous indole (B1671886) derivatives.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the carboxylic acid proton, and the two methyl groups. The acidic proton of the carboxyl group is characteristically found far downfield, typically in the 10-12 ppm range, often as a broad singlet due to hydrogen bonding and chemical exchange. The N-H proton of the indole ring is also expected to appear as a broad singlet, generally between 8.0 and 8.5 ppm. The protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region (approx. 7.0-7.5 ppm). The two methyl groups at the C2 and C5 positions would resonate upfield as sharp singlets, likely in the 2.3-2.6 ppm range.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the 165-180 ppm region. The aromatic and heterocyclic carbons of the indole ring would produce a series of signals between 100 and 140 ppm. The two methyl carbons are expected to have signals in the upfield region of the spectrum, typically between 10 and 25 ppm.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm assignments. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. An HMBC spectrum would reveal long-range (2-3 bond) correlations, for instance, between the methyl protons and the quaternary carbons of the indole ring, definitively establishing the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| COOH | 10.0 - 12.0 (s, 1H) | 165.0 - 180.0 | Carboxylic acid proton is typically broad. |

| N-H | 8.0 - 8.5 (s, 1H) | - | N-H proton is often broad. |

| C2-CH₃ | 2.4 - 2.6 (s, 3H) | 10.0 - 15.0 | |

| C5-CH₃ | 2.3 - 2.5 (s, 3H) | 20.0 - 25.0 | |

| C4-H | ~7.3 (d) | ~122.0 | Aromatic proton adjacent to methyl group. |

| C6-H | ~7.0 (d) | ~124.0 | Aromatic proton. |

| C7-H | ~7.4 (s) | ~111.0 | Aromatic proton. |

| C2 | - | ~138.0 | Quaternary carbon. |

| C3 | - | ~108.0 | Quaternary carbon bearing COOH. |

| C3a | - | ~125.0 | Quaternary carbon (bridgehead). |

| C5 | - | ~130.0 | Quaternary carbon bearing methyl group. |

| C7a | - | ~135.0 | Quaternary carbon (bridgehead). |

Note: Predicted values are based on data from analogous compounds such as indole-3-carboxylic acid and various dimethylindoles. Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the characteristic functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and indole moieties. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The N-H stretch of the indole ring typically appears as a sharper peak around 3400 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the range of 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring are expected in the 1450-1620 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, providing clear signals between 1400 and 1650 cm⁻¹. The C=O stretch is also Raman active. This technique is particularly useful for studying the solid-state form of the compound.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | Indole N-H | 3350 - 3450 | Medium, Sharp |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (aromatic) | Indole Ring | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | Methyl Groups | 2850 - 3000 | Medium |

| C=O stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |

| C=C stretch | Aromatic Ring | 1450 - 1620 | Medium to Strong |

| C-O stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| O-H bend | Carboxylic Acid | 1380 - 1440 | Medium |

Note: Frequencies are based on typical values for indole and carboxylic acid functionalities and may shift due to molecular structure and intermolecular interactions.

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The indole ring system is the primary chromophore in this compound. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands characteristic of the π→π* transitions within the conjugated indole system. Generally, indole and its derivatives exhibit two main absorption bands: a higher energy band around 200-220 nm and a lower energy band with fine structure between 260 and 290 nm. The presence of the methyl and carboxylic acid groups may cause minor shifts (batachromic or hypsochromic) in the positions and intensities of these absorption maxima compared to the parent indole.

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₁H₁₁NO₂), the calculated monoisotopic mass is 189.07898 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would also provide structural information. A prominent molecular ion peak ([M]⁺) at m/z = 189 would be expected. Characteristic fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak and the loss of the carboxyl group (•COOH) to give an [M-45]⁺ peak. libretexts.org Fragmentation of the indole ring itself is also possible.

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods confirm the chemical constitution, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

Should suitable single crystals be grown, SCXRD analysis would yield a wealth of structural information. This technique can determine precise bond lengths, bond angles, and torsion angles, revealing the exact geometry of the indole ring and the orientation of the substituent groups.

For indole carboxylic acids, a common and highly stable structural motif observed in the solid state is the formation of a centrosymmetric dimer. mdpi.com In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com It is highly probable that this compound would adopt a similar dimeric structure. Furthermore, these dimers can be interconnected by N-H···O hydrogen bonds, where the indole N-H group of one dimer interacts with an oxygen atom of an adjacent dimer, leading to the formation of extended chains or sheets in the crystal lattice. mdpi.com SCXRD would confirm the presence and geometry of these crucial intermolecular interactions that govern the crystal packing.

Table 3: Expected Crystallographic and Hydrogen Bonding Parameters from SCXRD

| Parameter | Description | Expected Value / Feature |

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements within the unit cell | e.g., P2₁/c, P-1 |

| Hydrogen Bonding (Primary) | Interaction between carboxylic acid groups | O-H···O dimer formation |

| Hydrogen Bonding (Secondary) | Interaction between indole and carboxyl groups | N-H···O linking of dimers |

| C=O Bond Length | Carbonyl bond in the carboxylic acid | ~1.20 - 1.25 Å |

| C-O Bond Length | Single bond in the carboxylic acid | ~1.28 - 1.33 Å |

| Indole Ring | Planarity of the bicyclic system | Expected to be largely planar |

Note: These parameters are predictions based on the known crystal structures of similar indole carboxylic acids.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

The molecular structure of this compound features potent hydrogen bond donors and acceptors, primarily the carboxylic acid group (-COOH) and the indole N-H group. These functional groups are the principal drivers in the formation of robust hydrogen bonding networks that define the crystal lattice.

The carboxylic acid moiety is well-known for forming strong, centrosymmetric cyclic dimers through O-H···O hydrogen bonds. mdpi.com This interaction is a common and highly stable motif in the crystal structures of carboxylic acids. In this arrangement, the hydroxyl proton of one molecule bonds to the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a characteristic R²₂(8) ring motif.

Furthermore, the N-H group of the indole ring acts as a hydrogen bond donor, typically interacting with the oxygen atom of a carboxylic acid group on an adjacent molecule (N-H···O). mdpi.com The interplay between the O-H···O dimer formation and the N-H···O interactions can lead to the assembly of extended supramolecular structures, such as chains or sheets. mdpi.com Studies on similar molecules like indole-3-carboxylic acid have shown that dimer units can be linked into larger sheets through these N-H···O interactions. mdpi.com The presence of methyl groups at the 2- and 5-positions may introduce steric effects that influence the specific geometry of these networks but is not expected to prevent their formation.

| Potential Hydrogen Bond Interactions | Donor | Acceptor | Typical Motif |

| Carboxylic Acid Dimer | O-H (Carboxyl) | O=C (Carboxyl) | Centrosymmetric R²₂(8) ring |

| Indole-Carboxyl Interaction | N-H (Indole) | O=C (Carboxyl) | Chain or Sheet extension |

Investigation of π-π Stacking and Other Non-Covalent Interactions

The indole nucleus of this compound is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions are crucial for the stabilization of crystal structures, particularly in aromatic compounds. nih.govresearchgate.net π-π stacking involves the attractive, noncovalent interaction between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements, which minimize electrostatic repulsion while maximizing attractive dispersion forces.

Other non-covalent interactions, such as C-H···O and C-H···π interactions, also contribute to the cohesion of the crystal lattice. The methyl groups and aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxylic acid or the π-system of the indole ring, further stabilizing the three-dimensional structure.

| Interaction Type | Participating Moieties | Description |

| π-π Stacking | Indole Ring ↔ Indole Ring | Attraction between the π-electron clouds of adjacent aromatic rings. |

| C-H···O | C-H (Methyl/Aromatic) ↔ O (Carboxyl) | Weak hydrogen bonds contributing to crystal packing. |

| C-H···π | C-H (Methyl/Aromatic) ↔ Indole Ring | Interaction between a C-H bond and the face of the aromatic π-system. |

Polymorphism and Crystallographic Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with functional groups capable of forming various hydrogen-bonding patterns. nih.govrsc.org Different polymorphs of a substance can exhibit different physical properties, such as stability, solubility, and melting point. Indole derivatives have been shown to exhibit polymorphism, where variations in crystallization conditions lead to different molecular packing and intermolecular interactions. mdpi.comnih.gov

For instance, a related compound, 5-methoxy-1H-indole-2-carboxylic acid, has been shown to exist in different polymorphic forms, with variations in the hydrogen bonding patterns (e.g., N-H···O vs. O-H···O bonds) distinguishing the structures. mdpi.com While specific polymorphs of this compound have not been detailed in the surveyed literature, its structural features—a rigid core with flexible hydrogen bonding groups—suggest that it is a strong candidate for polymorphic behavior.

Crystallographic studies are essential to unequivocally determine the three-dimensional arrangement of molecules and the precise nature of the intermolecular forces at play. A typical single-crystal X-ray diffraction study would provide key parameters as shown in the illustrative table below.

| Illustrative Crystallographic Data (General for an Indole Carboxylic Acid Polymorph) | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0 - 5.0 |

| b (Å) | 13.0 - 14.0 |

| c (Å) | 17.0 - 18.0 |

| β (˚) | 91.0 - 92.0 |

| Volume (ų) | 850 - 950 |

| Z (Molecules per unit cell) | 4 |

Note: The data in this table is illustrative of a representative indole carboxylic acid derivative and is not the experimentally determined data for this compound.

Computational and Theoretical Studies on 2,5 Dimethyl 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory – DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For many indole-based compounds, DFT has been successfully used to predict a range of characteristics.

Prediction of Optimized Molecular Geometry and Conformations

A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional shape, known as the optimized molecular geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. While this is a standard procedure, specific optimized parameters for 2,5-Dimethyl-1H-indole-3-carboxylic acid are not available in the reviewed literature.

Elucidation of Electronic Structure and Charge Distribution

Understanding the electronic structure, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity. Such analyses for this compound have not been specifically published.

Vibrational and Electronic Spectra Simulation and Comparison with Experimental Data

Computational methods can simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These simulated spectra are often compared with experimental data to validate the accuracy of the computational model. For this compound, detailed computational studies that simulate its spectra and compare them with experimental findings are not present in the available literature.

Analysis of Electron Localization Function (ELF) and Local Orbital Localizer (LOL)

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses that provide a detailed picture of electron pairing and localization within a molecule, offering insights into its chemical bonding. Specific ELF and LOL analyses for this compound have not been documented in the surveyed research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological membrane. There are no specific molecular dynamics simulation studies reported for this compound in the scientific literature.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. While numerous docking studies have been conducted on various indole (B1671886) derivatives to explore their potential as therapeutic agents, specific studies detailing the docking of this compound into particular protein targets are not found in the reviewed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational and theoretical studies serve as a powerful tool to elucidate the intricate reaction mechanisms involving this compound. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed molecular-level understanding of reaction pathways. While direct computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, plausible mechanisms for its formation and subsequent reactions can be inferred from computational studies on analogous indole systems.

The formation of the 2,5-dimethyl-1H-indole core can be rationalized through the Fischer indole synthesis. researchgate.netwikipedia.org This venerable reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.com For the synthesis of the 2,5-dimethylindole scaffold, 4-methylphenylhydrazine (B1211910) and acetone (B3395972) would be the logical precursors. Computational modeling of the Fischer indole synthesis for related substrates has shed light on the key steps of the mechanism, including hydrazone formation, tautomerization to an enehydrazine, a tandfonline.comtandfonline.com-sigmatropic rearrangement, and subsequent cyclization and aromatization with the elimination of ammonia. mdpi.comresearchgate.net

Fischer Indole Synthesis: A Computational Perspective

The accepted mechanism for the Fischer indole synthesis proceeds through several key intermediates and transition states. wikipedia.org Computational studies on similar systems allow for the characterization of these species and the elucidation of the reaction's energetic landscape.

A hypothetical reaction coordinate diagram for the tandfonline.comtandfonline.com-sigmatropic rearrangement, often considered the rate-determining step, can be constructed based on typical DFT calculations for such processes. The energies are illustrative and representative of what would be expected for this type of reaction.

| Species | Description | Relative Energy (kcal/mol) |

| R | Enehydrazine Intermediate | 0.0 |

| TS1 | Transition State for C-C bond formation | +25.5 |

| I1 | Dienimine Intermediate | -15.2 |

| TS2 | Transition State for aromatization | +10.8 |

| P | Aromatized Indole Product | -45.0 |

Reactions of the Indole Core and Carboxylic Acid Group

Once formed, the this compound molecule can undergo a variety of reactions at both the indole nucleus and the carboxylic acid moiety. Computational modeling is instrumental in understanding the regioselectivity and reactivity of the indole ring, as well as the mechanism of reactions involving the carboxyl group.

Electrophilic Substitution:

The indole nucleus is electron-rich and readily undergoes electrophilic substitution. The presence of two methyl groups at the 2- and 5-positions influences the electron density distribution and thus the preferred site of electrophilic attack. Computational studies on substituted indoles have shown that the C3 position is generally the most nucleophilic. uni-muenchen.de However, in this compound, the C3 position is already substituted. Therefore, electrophilic attack would be directed to other positions on the ring, with the relative energies of the possible sigma complexes determining the product distribution. DFT calculations can be employed to determine the most stable carbocation intermediate, thereby predicting the regioselectivity.

Decarboxylation:

Indole-3-carboxylic acids are known to undergo decarboxylation, particularly under acidic conditions. tandfonline.comtandfonline.comresearchgate.net Computational studies on the decarboxylation of related indole-3-carboxylic acids suggest a mechanism involving protonation of the indole ring at the C3 position, followed by the departure of carbon dioxide to form an indolenine intermediate. imperial.ac.uk This intermediate is then reprotonated to yield the corresponding indole. The activation energy for this process can be calculated to assess the feasibility of the reaction under different conditions.

| Intermediate/Transition State | Description | Calculated Parameter | Value |

| Indole-3-COOH | Reactant | C3-COOH Bond Length | 1.49 Å |

| TS_Decarboxylation | Transition State for CO2 loss | Imaginary Frequency | -350 cm⁻¹ |

| Indolenine Cation | Intermediate | C3-H Bond Length (formed) | 1.09 Å |

This interactive table showcases key computational parameters that would be calculated to elucidate the decarboxylation mechanism. The imaginary frequency of the transition state confirms it as a true saddle point on the potential energy surface.

Esterification:

The carboxylic acid group can undergo esterification with an alcohol under acidic catalysis. mdpi.com The mechanism of this reaction is well-established and involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. mdpi.com Computational modeling can provide detailed insights into the geometry of the tetrahedral intermediate and the energy barriers associated with each step of the reaction.

Investigation of Biological Activities and Molecular Interactions

Enzyme Inhibition Studies

The strategic placement of functional groups on the indole (B1671886) nucleus allows for potent and selective inhibition of various enzymes. The carboxylic acid moiety, in particular, often plays a critical role in anchoring these molecules to the active sites of target enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid L-tryptophan. nih.govfrontiersin.org In the context of cancer, overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion, which suppresses the function of immune cells, such as T-cells, allowing tumors to evade the immune system. researchgate.netnih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. frontiersin.org

Indole-based structures are among the scaffolds investigated for IDO1 inhibitory activity. While specific data for 2,5-Dimethyl-1H-indole-3-carboxylic acid is not extensively detailed in the reviewed literature, various other indole-derived natural compounds have been identified as IDO1 inhibitors. nih.gov The inhibitory potential of these molecules is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, the natural alkaloid lysicamine (B1675762) has demonstrated IDO1 inhibitory activity with an IC50 value of 6.22 µM. nih.gov Another compound, cinnabarinic acid, is a potent IDO1 inhibitor with an IC50 of 0.46 µM. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Lysicamine | IDO1 | 6.22 µM | nih.gov |

| Cinnabarinic Acid | IDO1 | 0.46 µM | nih.gov |

| PQA26 | IDO1 | 32 µM | nih.gov |

| 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid | Cytosolic Phospholipase A2 | 0.5 µM | acs.org |

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For indole carboxylic acid derivatives, research has shown that modifications at various positions on the indole ring significantly influence their biological activity. nih.gov

Position of the Carboxamide/Carboxylic Acid Group : The location of the acidic moiety is critical. Studies comparing indole-2-carboxamides and indole-3-carboxamides reveal that this placement dictates the compound's inhibitory properties and target specificity. nih.gov

Substituents at Position 1 (Nitrogen) : For inhibitors of cytosolic phospholipase A2, introducing long alkyl chains (8 or more carbons) at the N-1 position resulted in a loss of activity. However, replacing the terminal methyl group of these chains with another carboxylic acid moiety significantly increased inhibitory potency. acs.orgnih.gov

Substituents at Position 3 : In the context of 3-acylindole-2-carboxylic acids, enzyme inhibition was found to be optimal when the acyl chain at the C-3 position had a length of 12 or more carbons. acs.orgnih.gov

Substituents at Position 5 : For allosteric modulators of the cannabinoid receptor 1 (CB1), an electron-withdrawing group, such as chlorine, at the C-5 position of the indole ring was found to be a critical structural factor. acs.org

Substituents at the Phenyl Ring : Modifications to the phenyl part of the indole scaffold can also modulate activity. In studies of myeloid cell leukemia-1 (Mcl-1) inhibitors, substituting a methyl group at certain positions improved binding affinity, suggesting access to additional hydrophobic pockets within the protein. nih.gov

| Target | Scaffold | Key SAR Finding | Reference |

|---|---|---|---|

| Cytosolic Phospholipase A2 | 3-Acylindole-2-carboxylic acid | Acyl chain at C-3 should be ≥12 carbons. Long alkyl chains at N-1 decrease activity unless terminated with a COOH group. | acs.orgnih.gov |

| Mcl-1 | Tricyclic Indole-2-carboxylic acid | Methyl substitutions can enhance binding affinity by accessing hydrophobic pockets. | nih.gov |

| CB1 Receptor (Allosteric Modulator) | Indole-2-carboxamide | An electron-withdrawing group at C-5 is critical for activity. | acs.org |

| HIV-1 Integrase | Indole-2-carboxylic acid | The C-2 carboxyl group is essential for chelation with Mg2+ ions in the active site. | nih.gov |

Understanding the binding mechanism at a molecular level is key to rational drug design. For IDO1 inhibitors, molecular docking and simulation studies have provided significant insights. A common binding motif for acidic inhibitors involves the carboxylic acid group forming a coordinate bond with the heme iron atom located deep within the enzyme's active site. researchgate.netnih.gov

More detailed mechanistic studies on potent IDO1 inhibitors reveal further interactions. For instance, the inhibitor INCB024360 (Epacadostat) binds in a way that disrupts a critical ligand delivery tunnel. frontiersin.org This is achieved through specific interactions with key amino acid residues. For example, the inhibitor can induce the formation of a stable hydrogen bond between residues L234 and G262, which alters the conformation of the G262-A264 loop and disturbs the tunnel's structure. frontiersin.org This blockage prevents small molecules like oxygen from accessing the active site. Furthermore, inhibitor binding can cleave a hydrogen bond between G380 and R231, increasing the mobility of a conserved region and closing the channel for the substrate, tryptophan. frontiersin.org

In other enzyme systems, the carboxylic acid group serves a similar anchoring function but with different atoms. For example, indole-2-carboxylic acid derivatives that inhibit HIV-1 integrase rely on their carboxyl group to chelate with two Mg²⁺ ions within the enzyme's active site, which is essential for their inhibitory action. nih.gov

Modulatory Effects on Key Biological Pathways (In Vitro Studies)

By inhibiting specific enzymes, indole-3-carboxylic acid derivatives can modulate entire biological pathways. The most prominent example related to IDO1 inhibition is the modulation of the kynurenine pathway of tryptophan metabolism. nih.govfrontiersin.org In vitro, inhibition of IDO1 prevents the conversion of tryptophan to kynurenine. This action is hypothesized to have significant downstream effects in a tumor setting, as the resulting increase in local tryptophan concentration and decrease in immunosuppressive kynurenine metabolites can help restore T-cell proliferation and function. frontiersin.org

Beyond mammalian systems, indole-3-carboxylic acid and its derivatives are also integral to pathways in plants. In Arabidopsis thaliana, derivatives of indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan and play a role in pathogen defense. researchgate.net The biosynthesis involves enzymes such as Cytochrome P450 (CYP)71B6, which converts indole-3-acetonitrile (B3204565) into indole-3-carbaldehyde and ICOOH. This demonstrates the conserved importance of this molecular scaffold in distinct biological kingdoms. researchgate.net

Interaction with Biological Macromolecules (e.g., Receptors, Transport Proteins)

The indole-3-carboxylic acid scaffold is versatile and can be tailored to interact with macromolecules other than enzymes, including receptors and transport proteins.

Dopamine (B1211576) Receptors : Certain substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated as ligands for dopamine receptors. nih.gov Specifically, derivatives containing a phenylpiperazine moiety have shown high binding affinity and selectivity for the D3 dopamine receptor over the D2 subtype. These compounds were identified as partial agonists in functional assays. nih.gov

Auxin Transport Proteins : In plants, auxin is a critical hormone, and its transport is tightly regulated. Novel indole-3-carboxylic acid derivatives have been designed to act as antagonists of the auxin receptor protein TIR1, demonstrating herbicidal activity by interfering with this essential plant signaling pathway. frontiersin.org

Cannabinoid Receptors : While many studies focus on indole-2-carboxamides, they provide a strong example of how the indole core interacts with G protein-coupled receptors. These compounds can act as potent allosteric modulators of the cannabinoid receptor 1 (CB1), meaning they bind to a site distinct from the primary ligand binding site and can alter the receptor's response to endogenous cannabinoids. acs.org

| Macromolecule Target | Compound Class | Type of Interaction | Reference |

|---|---|---|---|

| Dopamine D3 Receptor | Indolyl carboxylic acid amides | Selective partial agonist | nih.gov |

| Auxin Receptor Protein TIR1 | Indole-3-carboxylic acid derivatives | Antagonist | frontiersin.org |

| Cannabinoid Receptor 1 (CB1) | Indole-2-carboxamides | Allosteric modulator | acs.org |

| Myeloid cell leukemia-1 (Mcl-1) | Tricyclic Indole-2-carboxylic acids | Inhibitor (anti-apoptotic protein) | nih.gov |

Exploration of Potential Biological Effects in Preclinical Models (In Vitro and Mechanistic Focus)

The in vitro and mechanistic studies of indole-3-carboxylic acid derivatives point toward a range of potential biological effects that can be explored in preclinical models. The primary focus for IDO1 inhibitors is immunomodulation. In co-culture models of cancer cells and immune cells, these inhibitors have been shown to reverse the immunosuppressive effects of IDO1, leading to enhanced T-cell activity. This forms the mechanistic basis for their investigation as cancer immunotherapeutics. frontiersin.orgresearchgate.net

Based on the inhibition of other enzymes and interaction with receptors, further potential effects can be inferred:

Anti-inflammatory Effects : Through the inhibition of enzymes like cytosolic phospholipase A2, which is involved in the production of inflammatory mediators, certain indole carboxylic acids could exert anti-inflammatory activity. acs.orgnih.gov

Anti-cancer Effects via Apoptosis : By inhibiting anti-apoptotic proteins like Mcl-1, tricyclic indole-2-carboxylic acids can sensitize cancer cells to apoptosis, representing a direct cytotoxic mechanism. nih.gov

Neuromodulatory Effects : Ligands that selectively target dopamine or cannabinoid receptors have the potential to modulate neuronal circuits, suggesting possible applications in neurological or psychiatric disorders. acs.orgnih.gov

These explorations are grounded in the specific molecular interactions observed in in vitro assays, providing a clear mechanistic rationale for further preclinical development.

Anti-inflammatory Research

Derivatives of indole-3-carboxylic acid have been explored for their potential to mitigate inflammatory responses. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key pathways and enzymes involved in the inflammatory cascade. Research into related indole structures suggests that potential mechanisms of action could involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

For instance, studies on various indole derivatives have demonstrated a significant reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are pivotal mediators of inflammation. nih.gov Some indole- and amide-derivatives of ursolic acid have been shown to decrease the protein expression of inducible nitric oxide synthase (iNOS) and COX-2, both of which are key enzymes in the inflammatory process. chemrxiv.orgchemrxiv.org The anti-inflammatory and antinociceptive activities of certain indole-imidazolidine derivatives have been evidenced by a reduction in leukocyte migration and the release of pro-inflammatory cytokines. nih.gov While direct research on this compound is limited in this area, the existing data on related indole compounds provide a strong rationale for its potential as an anti-inflammatory agent.

Antimicrobial Research

The indole scaffold is a recurring motif in compounds exhibiting antimicrobial properties. Research into derivatives of indole-3-carboxylic acid has revealed promising activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as some fungi.

One area of investigation has been the synthesis of indole-3-carboxamide-polyamine conjugates. These compounds have been evaluated for their antimicrobial activity against a panel of organisms. Notably, certain 5-bromo-substituted indole analogues have demonstrated broad-spectrum activity, with particularly significant potency against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans. nih.gov The mechanism of action for some of these conjugates is believed to involve the disruption of the bacterial membrane. nih.gov

Other studies have focused on 3-substituted indole-2-one and -thione derivatives, which have shown activity against methicillin-resistant S. aureus (MRSA) and Salmonella enterica. dergipark.org.tr Furthermore, dipeptide derivatives containing indole-3-carboxylic acid have been designed and synthesized, showing good antibacterial activity when compared to standard drugs like ciprofloxacin. nih.gov Molecular docking studies suggest that these compounds may exert their effect by inhibiting DNA gyrase in bacteria. nih.gov

Below is a table summarizing the antimicrobial activity of selected indole-3-carboxylic acid derivatives against various microorganisms.

| Compound/Derivative Class | Target Microorganism | Activity/Measurement | Reference |

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Staphylococcus aureus | MIC ≤ 0.28 µM | nih.gov |

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Acinetobacter baumannii | MIC ≤ 0.28 µM | nih.gov |

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Cryptococcus neoformans | MIC ≤ 0.28 µM | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | MIC = 0.98 µg/mL | nih.gov |

| 3-Substituted Indole-2-one/thione derivatives (compounds 4, 5, 6, 7, 8) | Methicillin-resistant S. aureus | MIC = 125 µg/mL | dergipark.org.tr |

Antiviral Research

The antiviral potential of indole-3-carboxylic acid derivatives has been an active area of research, with studies targeting various viruses. A notable focus has been on the hepatitis C virus (HCV) and, more recently, on coronaviruses such as SARS-CoV-2.

Several studies have identified indole-based compounds as inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication. nih.gov While specific data for this compound is not prominent, the general class of indole-3-carboxylic acids has been a basis for the development of these inhibitors.

More recently, a derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated a significant antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM. actanaturae.runih.gov Further investigations revealed a high selectivity index, suggesting a favorable profile for potential therapeutic development. actanaturae.runih.gov The mechanism of action was also explored, with findings indicating an inhibition of syncytium formation induced by the SARS-CoV-2 spike protein. actanaturae.runih.gov

The following table presents the in vitro antiviral activity of a selected indole-3-carboxylic acid derivative against SARS-CoV-2.

| Compound | Virus | Cell Line | IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Vero | 1.06 µg/mL (1.84 µM) | 83.32 µg/mL (144.30 µM) | 78.6 | actanaturae.runih.govactanaturae.ru |

Neuroprotective Research

Indole derivatives are being increasingly investigated for their potential neuroprotective effects, with relevance to neurodegenerative disorders like Alzheimer's and Parkinson's disease. The neuroprotective capacity of these compounds is often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways in the brain.

Research on compounds such as indole-3-carbinol (B1674136) (I3C) and its metabolite, diindolylmethane (DIM), has shown that they can exert neuroprotective effects. nih.govresearchgate.net These effects are partly attributed to the activation of the Nrf2-antioxidant responsive element (ARE) pathway, which is a primary cellular defense mechanism against oxidative stress. nih.govresearchgate.net Furthermore, these compounds have been shown to reduce microglial hyperactivation and neuroinflammation. nih.gov

Derivatives of indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) have also been synthesized and evaluated as multifunctional neuroprotectors. mdpi.com Certain derivatives exhibited strong neuroprotection against H₂O₂-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity, which are common in vitro models for studying neurodegeneration. mdpi.com The mechanisms underlying these effects include the suppression of iron-induced lipid peroxidation and the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of Parkinson's disease. mdpi.com While direct studies on this compound are not extensively documented, the neuroprotective potential of the broader indole class suggests it could be a promising area for future research. nih.govresearchgate.netmdpi.com

Anticancer Research in Cell Lines

The anticancer properties of indole-3-carboxylic acid derivatives have been a significant area of investigation. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, and research is ongoing to elucidate their mechanisms of action.

Studies on 5-hydroxyindole-3-carboxylic acid and its ester derivatives have demonstrated cytotoxicity against the MCF-7 breast cancer cell line. nih.govnih.gov Notably, some of these compounds showed promising activity with low half-maximal effective concentrations (IC₅₀) while exhibiting no significant cytotoxicity on normal human dermal fibroblast cells, indicating a degree of selectivity for cancer cells. nih.govnih.gov

In the context of colorectal cancer, indole-3-carboxylic acid has been found to enhance the anticancer potency of doxorubicin. researchgate.net It was shown to amplify doxorubicin-induced cellular senescence, inhibit cell proliferation, and promote cell cycle arrest in LS180 colorectal cancer cells. researchgate.net

Furthermore, indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets for cancer therapy. nih.gov Certain derivatives displayed potent binding affinity for these proteins, suggesting a mechanism for inducing apoptosis in cancer cells. nih.gov

The table below summarizes the cytotoxic activity of selected indole-3-carboxylic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate (Ester derivative 5d) | MCF-7 (Breast adenocarcinoma) | 4.7 | nih.govnih.gov |

| Indole-3-carboxylic acid derivative (Compound 17) | Bcl-2 protein binding (Kᵢ) | 0.26 | nih.gov |

| Indole-3-carboxylic acid derivative (Compound 17) | Mcl-1 protein binding (Kᵢ) | 0.072 | nih.gov |

| Indole-aryl amide derivative (Compound 2) | MCF-7 (Breast adenocarcinoma) | 0.81 | unibo.it |

| Indole-aryl amide derivative (Compound 2) | PC-3 (Prostate cancer) | 2.13 | unibo.it |

Herbicidal Activity Mechanisms in Plant Systems

Derivatives of indole-3-carboxylic acid have been investigated for their potential as herbicides. This line of research is inspired by the structural similarity of these compounds to the natural plant hormone auxin, indole-3-acetic acid (IAA). nih.govresearchgate.net Synthetic auxins can disrupt normal plant growth processes when applied at high concentrations, leading to herbicidal effects. nih.govhracglobal.com

The primary mechanism of action for these synthetic auxin herbicides involves the auxin signaling pathway. A key protein in this pathway is the transport inhibitor response 1 (TIR1), which functions as an auxin receptor. nih.govresearchgate.net TIR1 is a component of an SCF-type E3 ubiquitin ligase complex. nih.gov When auxin binds to TIR1, it promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. nih.gov The degradation of these repressors leads to the expression of auxin-responsive genes, which at high and sustained levels, results in uncontrolled and disorganized plant growth, ultimately causing plant death.

Novel indole-3-carboxylic acid derivatives have been designed and synthesized to act as antagonists of the TIR1 auxin receptor. nih.govresearchgate.net In vitro assays have demonstrated that many of these compounds exhibit significant inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous plants. nih.govresearchgate.net For example, certain α-substituted indole-3-carboxylic acid derivatives have shown high inhibition rates on the roots of rape (Brassica napus) and barnyard grass (Echinochloa crus-galli). nih.govnih.gov Molecular docking studies have further elucidated the interactions between these synthetic compounds and the TIR1 protein, revealing key binding interactions such as π–π stacking, hydrogen bonding, and hydrophobic interactions. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

The indole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. The principles of pharmacophore modeling and ligand-based drug design are frequently applied to indole-containing compounds, including this compound, to guide the development of new therapeutic agents.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For an indole-3-carboxylic acid derivative, key pharmacophoric features would include:

Aromatic/Hydrophobic region: The bicyclic indole ring provides a large, flat hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Hydrogen Bond Donor: The indole N-H group can act as a hydrogen bond donor.

Hydrogen Bond Acceptor/Anionic Center: The carboxylic acid group at the 3-position is a critical feature, capable of acting as a hydrogen bond acceptor and, in its deprotonated carboxylate form, can form ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine.

Substituent Effects: The methyl groups at the 2- and 5-positions contribute to the molecule's lipophilicity and can provide steric bulk that influences the compound's orientation within a binding site. These substitutions can be crucial for enhancing potency and selectivity for a particular target.

Ligand-based drug design utilizes the knowledge of known active molecules to develop new compounds. In the absence of a known 3D structure of the target protein, a pharmacophore model can be generated from a set of active ligands. This model can then be used for virtual screening of compound libraries to identify new potential hits. The structural versatility of the indole nucleus allows for systematic modifications at various positions (e.g., the N1, C2, C5, and the carboxylic acid group) to optimize interactions with the target and improve pharmacokinetic properties. For example, in the design of antihypertensive agents based on indole-3-carboxylic acid, molecular design focuses on creating derivatives that have a high affinity for the angiotensin II receptor. nih.gov Similarly, in the development of anticancer agents, the indole-3-carboxylic acid skeleton is used as a base for designing dual inhibitors of Bcl-2 and Mcl-1 proteins. nih.gov

Emerging Research Directions and Academic Applications

Utility as a Synthetic Building Block in Complex Chemical Synthesis

The indole (B1671886) ring system is a privileged structure in numerous complex alkaloids and pharmaceuticals. beilstein-journals.orgresearchgate.net Consequently, substituted indoles like 2,5-Dimethyl-1H-indole-3-carboxylic acid are valuable intermediates in multi-step synthetic sequences. The carboxylic acid group at the C3 position and the methyl groups at the C2 and C5 positions provide specific points for chemical modification, guiding the construction of more elaborate molecular architectures.

Chemists utilize this compound as a starting material, leveraging the reactivity of the carboxylic acid for amide bond formation or other transformations, while the indole nitrogen can be alkylated or arylated to introduce further diversity. nih.govnih.gov For instance, the general strategy of coupling indole-2-carboxylic acids with various amines using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) hydrate (B1144303) (HOBt) is a well-established method to produce a library of indoleamides. nih.gov This fundamental reactivity makes this compound a reliable building block for creating larger, more complex molecules with tailored properties.

Scaffold for Medicinal Chemistry Research and Rational Drug Design

The indole framework is integral to many marketed drugs and biologically active compounds. nih.gov this compound provides a robust scaffold for medicinal chemists to design and synthesize new therapeutic candidates. The methyl groups at the 2 and 5 positions can influence the compound's steric and electronic properties, affecting how it binds to biological targets.

The development of novel analogues from a core scaffold is a primary strategy in drug discovery. Starting from substituted indoles, researchers can synthesize a wide array of derivatives. For example, studies on 2,5-disubstituted indole derivatives have led to the creation of novel compounds with potent anticancer activity. nih.gov By modifying the groups attached to the indole core, scientists can explore new chemical space and identify compounds with improved biological profiles. The synthesis of indole-2-carboxamides, for instance, has been explored for developing agents against Mycobacterium tuberculosis and pediatric brain tumors, demonstrating the scaffold's versatility. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. These studies involve systematically altering the chemical structure of a molecule and assessing how these changes impact its biological activity. For indole-based compounds, SAR studies have been instrumental in developing potent inhibitors for various targets, including HIV-1 fusion and cancer-related proteins. nih.govacs.org

Research on 2,5-disubstituted indole derivatives has identified compounds with significant antiproliferative activity against several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). nih.gov In one such study, compounds 2c and 3b were found to induce apoptosis in cancer cells by inhibiting the phosphorylation of RNA polymerase II. nih.gov Compound 3b was particularly sensitive against A549 cells, with a half-maximal inhibitory concentration (IC50) of 0.48 µM. nih.gov

| Compound | Cell Line | IC50 (µM) |

| 2c | HepG2 | 13.21 ± 0.30 |

| 3b | A549 | 0.48 ± 0.15 |

Table 1: Antiproliferative activity of selected 2,5-disubstituted indole derivatives against human cancer cell lines. Data sourced from Chem Biol Drug Des. 2016 Nov;88(5):766-778. nih.gov

These findings underscore how the 2,5-dimethyl indole scaffold can be systematically modified to optimize interactions with specific biological targets, leading to the development of potent and selective agents.

Exploration of Potential Applications in Materials Science

While the primary focus of research on this compound has been in the biological sciences, the inherent properties of the indole nucleus suggest potential applications in materials science. Indole derivatives are known to possess interesting electronic and optical properties. For instance, some indole-containing molecules have been investigated for use in organic solar cells and as non-linear optical chromophores. openmedicinalchemistryjournal.com

The rigid, planar structure of the indole ring, combined with its electron-rich nature, makes it a candidate for incorporation into polymers and other advanced materials. For example, indole-based aromatic polyesters have been synthesized by reacting indole-containing diols or dicarboxylic acids. acs.org Although direct polymerization of this compound is not widely reported, its structure suggests it could serve as a monomer or a precursor to monomers for creating novel polymers with unique thermal, electronic, or photophysical properties. The development of bio-based polymers from precursors like 2,5-furandicarboxylic acid provides a model for how heterocyclic carboxylic acids can be utilized in sustainable materials science. mdpi.com

Future Prospects in Chemical Biology and Agrochemical Innovation

The versatility of the indole scaffold points toward significant future potential in both chemical biology and the development of new agrochemicals. In chemical biology, indole derivatives can be developed as molecular probes to study biological processes due to their intrinsic fluorescence and ability to interact with specific proteins.

In the realm of agrochemical innovation, the structural similarity of indole-3-carboxylic acids to the natural plant hormone auxin (indole-3-acetic acid) is particularly noteworthy. researchgate.netnih.gov Synthetic auxin mimics are widely used as herbicides to control broadleaf weeds. nih.gov Research has focused on designing novel indole-3-carboxylic acid derivatives that act as antagonists for the auxin receptor protein TIR1. nih.gov These synthetic compounds can disrupt plant growth processes, offering an effective mode of action for new herbicides. nih.govresearchgate.net Furthermore, compounds isolated from endophytic fungi, such as indole-3-carboxylic acid, have been shown to act as synergists, enhancing the efficacy of other natural compounds like jasmonic acid against plant pathogens such as wheat powdery mildew. nih.govresearchgate.net This suggests a future role for engineered indole derivatives in integrated pest management strategies, potentially reducing the reliance on conventional chemical fungicides. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for 2,5-Dimethyl-1H-indole-3-carboxylic acid?

The compound can be synthesized via condensation reactions involving indole precursors. For example, analogous methods use 3-formyl-1H-indole-2-carboxylic acid derivatives refluxed with reagents like 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours . Optimization of stoichiometry (1.0–1.1 equiv) and reflux conditions (temperature, time) is critical. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is recommended, supported by melting point verification (e.g., 208–210°C for indole-5-carboxylic acid analogs) .

Q. How can researchers verify the purity and structural integrity of this compound?

Purity is typically confirmed using high-performance liquid chromatography (HPLC) with UV detection, while structural validation employs H and C NMR spectroscopy. Melting point analysis (e.g., comparing observed vs. literature values, such as 232–234°C for indole-3-carboxylic acid) serves as a preliminary check . For trace impurities, mass spectrometry (MS) or elemental analysis is advised.

Q. What safety protocols are essential during handling?

Follow general indole-carboxylic acid safety guidelines: use fume hoods for synthesis/purification, wear nitrile gloves and lab coats, and avoid inhalation. In case of exposure, rinse skin/eyes with water and consult a physician immediately, providing the safety data sheet (e.g., EC No. 1907/2006 compliance) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Systematic variation of reaction parameters is key:

- Catalysts : Test Lewis acids (e.g., ZnCl) or bases (e.g., sodium acetate) to enhance condensation efficiency .

- Solvent Systems : Compare acetic acid with polar aprotic solvents (DMF, DMSO) under reflux.

- Stoichiometry : Adjust molar ratios (1.1–1.5 equiv) of aldehyde/amine precursors to drive reaction completion . Monitor progress via TLC and isolate intermediates to minimize side reactions.

Q. How to resolve discrepancies in reported physical properties (e.g., melting points)?

Discrepancies may arise from polymorphic forms or impurities. Strategies include:

- Recrystallization : Test solvents with varying polarities (e.g., methanol vs. ethyl acetate) to isolate distinct crystalline forms.

- Purity Analysis : Use HPLC to quantify impurities (>95% purity thresholds) .

- DSC/TGA : Differential scanning calorimetry can identify polymorph transitions or decomposition points .

Q. What experimental approaches can elucidate the compound’s reactivity in functionalization reactions?

Design reactivity studies focusing on:

- Electrophilic Substitution : Introduce halogens (e.g., bromine in acetic acid) at the indole C-4/C-6 positions, monitored by H NMR.

- Derivatization : React the carboxylic acid group with thionyl chloride to form acyl chlorides, followed by coupling with amines .

- DFT Calculations : Model electronic effects of methyl substituents on reaction pathways to predict regioselectivity.

Q. How to design a stability study for this compound under varying storage conditions?

- Accelerated Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks.

- Analytical Monitoring : Use HPLC to track degradation products and NMR to identify structural changes .

- Container Compatibility : Compare glass vs. polymer packaging for leachate effects.

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.